GNF-6 vs. GNF-5: Divergent Binding Modes Determine Utility Against T315I Mutant
GNF-6 is an ATP-competitive inhibitor that binds the active site cleft, while GNF-5 is a non-ATP competitive allosteric inhibitor binding the myristate pocket. This mechanistic distinction is critical: GNF-5 requires combination with nilotinib to inhibit T315I Bcr-Abl in vitro and in vivo [1], whereas GNF-6 directly inhibits the T315I mutant as a single agent .
| Evidence Dimension | Binding Site / Mechanism of Action |
|---|---|
| Target Compound Data | ATP-competitive inhibitor; binds ATP-binding cleft; disrupts hydrophobic spine assembly |
| Comparator Or Baseline | GNF-5: Non-ATP competitive allosteric inhibitor; binds myristate-binding site |
| Quantified Difference | Mechanistic: GNF-6 acts as single agent; GNF-5 requires combination partner for T315I activity |
| Conditions | Biochemical and cellular assays; structural biology (NMR/X-ray) for GNF-2/GNF-5 class |
Why This Matters
Procurement of GNF-6 enables direct T315I mutant inhibition studies without the confounding variable of a required co-inhibitor, simplifying experimental design.
- [1] Zhang J, et al. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors. Nature. 2010;463(7280):501-506. View Source
